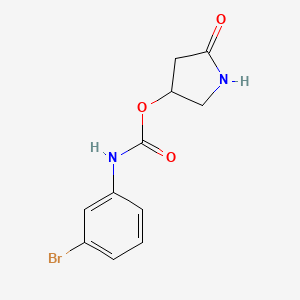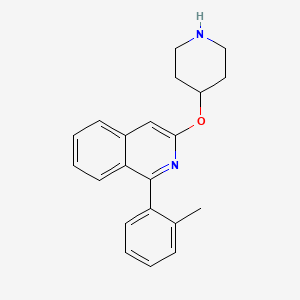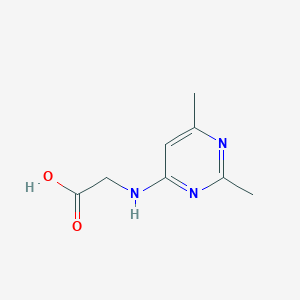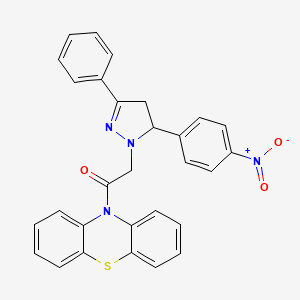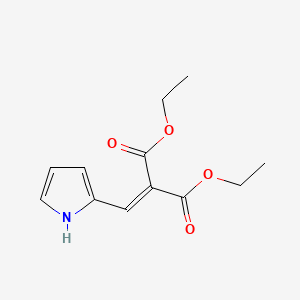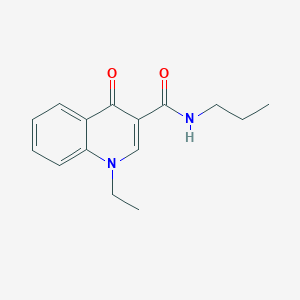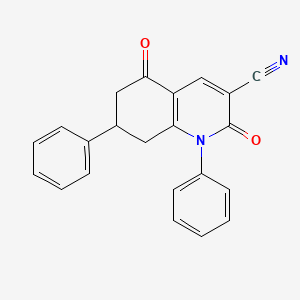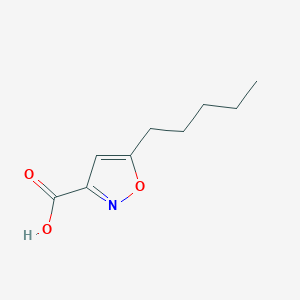
5-Pentyl-1,2-oxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pentylisoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a pentyl group at the 5-position and a carboxylic acid group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentylisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes, which forms the isoxazole ring. For instance, the reaction of a β-keto ester with hydroxylamine under basic conditions can yield the desired isoxazole .
Industrial Production Methods
Industrial production of isoxazoles, including 5-Pentylisoxazole-3-carboxylic acid, often employs metal-catalyzed cycloaddition reactions. Copper (I) or ruthenium (II) catalysts are frequently used to facilitate the (3+2) cycloaddition reactions . recent trends are moving towards metal-free synthetic routes to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-Pentylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the isoxazole ring, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxo derivatives or carboxylates.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or sulfonylated isoxazoles.
Aplicaciones Científicas De Investigación
5-Pentylisoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Pentylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Phenylisoxazole-3-carboxylic acid
- 5-Methylisoxazole-3-carboxylic acid
- 5-Ethylisoxazole-3-carboxylic acid
Uniqueness
5-Pentylisoxazole-3-carboxylic acid is unique due to its pentyl substitution, which can influence its lipophilicity and, consequently, its biological activity. This makes it distinct from other isoxazole derivatives with shorter or different alkyl substitutions .
Propiedades
Número CAS |
89967-39-5 |
|---|---|
Fórmula molecular |
C9H13NO3 |
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
5-pentyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-2-3-4-5-7-6-8(9(11)12)10-13-7/h6H,2-5H2,1H3,(H,11,12) |
Clave InChI |
WCZXKMNWORSJGL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=NO1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl-](/img/structure/B12901825.png)
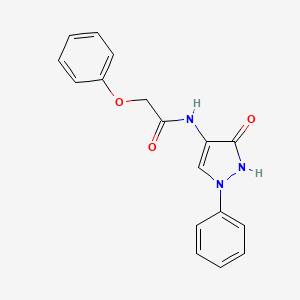
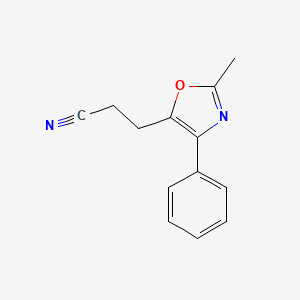
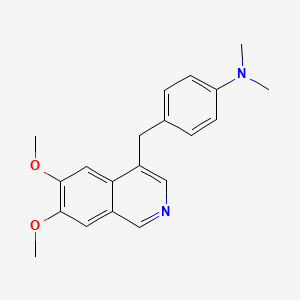
![2-phenyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}acetamide](/img/structure/B12901851.png)
